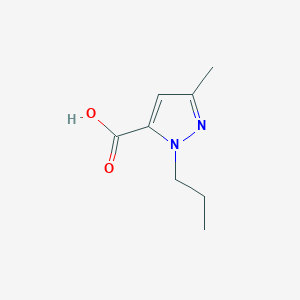

3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-methyl-2-propylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-4-10-7(8(11)12)5-6(2)9-10/h5H,3-4H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTGBSMNCRUPCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101243668 | |

| Record name | 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39658-16-7 | |

| Record name | 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39658-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of hydrazine with α,β-unsaturated aldehydes or ketones, followed by cyclization and oxidation steps. One common method involves the condensation of 1,3-diketones with hydrazine to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Another approach includes the use of propargylic alcohols and N,N-diprotected hydrazines, followed by acid-catalyzed propargylation and base-mediated cyclization .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs scalable and efficient methods, such as the use of metal-catalyzed reactions. For example, ruthenium-catalyzed hydrogen transfer reactions of 1,3-diols with alkyl hydrazines can produce pyrazoles with high selectivity and yield . These methods are designed to minimize byproducts and optimize reaction conditions for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.

Substitution: The compound can participate in substitution reactions, such as N-arylation with aryl halides in the presence of copper powder.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, hydrazine, and aryl halides. Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized pyrazole derivatives, while substitution reactions can produce N-arylpyrazoles .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Heterocycles

MPCA serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives through reactions such as oxidation, reduction, and substitution. These derivatives can be utilized in coordination chemistry and materials science.

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Bromine, DMSO | Mild temperatures | Oxidized pyrazole derivatives |

| Reduction | Hydrazine | Controlled environment | Reduced pyrazole derivatives |

| Substitution | Aryl halides, Copper powder | Catalytic conditions | N-arylpyrazoles |

Biological Applications

Inhibition of D-amino Acid Oxidase (DAO)

MPCA has been identified as a potent and selective inhibitor of D-amino acid oxidase (DAO), which plays a crucial role in regulating levels of D-serine in the brain. By inhibiting DAO, MPCA protects cells from oxidative stress, making it a candidate for neuroprotective therapies.

Antimicrobial and Anti-inflammatory Properties

Research indicates that MPCA exhibits significant antimicrobial activity against various bacterial strains and anti-inflammatory effects that could be beneficial in treating inflammatory diseases. Studies have shown its potential to modulate inflammatory pathways effectively.

Medicinal Potential

Therapeutic Applications

MPCA has shown promise in several therapeutic areas:

- Pain Management : It has potential applications in preventing formalin-induced tonic pain.

- Neuroprotection : By modulating neurotransmitter levels, MPCA may influence conditions like schizophrenia.

- Anticancer Activity : Emerging studies suggest that MPCA derivatives exhibit cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer).

Case Studies and Research Findings

-

Inhibition of Cancer Cell Proliferation

- In vitro studies demonstrated that MPCA derivatives inhibit growth in multiple cancer cell lines. For instance, one derivative exhibited an IC50 value of 26 µM against A549 cells.

- Another study indicated that structurally similar compounds induced apoptosis in cancer cells.

-

Neuroprotective Effects

- Research on DAO inhibitors suggests MPCA's role in neuroprotection by influencing neurotransmitter levels, potentially benefiting conditions like schizophrenia.

A comparison with similar compounds reveals the unique properties of MPCA:

| Compound Name | Key Features |

|---|---|

| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Similar structure but different biological activity |

| 3,5-Dimethylpyrazole | Exhibits distinct chemical properties |

Wirkmechanismus

The mechanism of action of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets such as D-amino acid oxidase (DAO). By inhibiting DAO, the compound reduces oxidative stress in cells, which can have protective effects in various biological contexts . The specific pathways involved include the modulation of oxidative stress responses and the prevention of cellular damage.

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Positional Analogs

Key differences arise from substituent positions and types:

*Note: The CAS number 139755-99-0 is shared ambiguously between positional isomers in some sources, necessitating careful verification .

Substituent Effects on Properties

- Positional Isomerism : Swapping methyl and propyl groups (positions 1 and 3) alters steric bulk and electronic distribution. For instance, 1-propyl-3-methyl derivatives may exhibit better lipid solubility than 1-methyl-3-propyl analogs due to the longer alkyl chain at position 1 .

- Cyclic vs.

- Electron-Withdrawing Groups : The nitro-substituted analog (CAS 139756-00-6) shows increased acidity at the carboxylic acid group, which could improve salt formation for enhanced bioavailability .

Biologische Aktivität

3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid (MPCA) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MPCA has the molecular formula C₈H₁₂N₂O₂ and a molecular weight of approximately 168.19 g/mol. The structure includes a pyrazole ring with a carboxylic acid functional group at the 5-position and methyl and propyl substituents at the 3-position, contributing to its unique biological properties .

The biological activity of MPCA is primarily attributed to its ability to inhibit D-amino acid oxidase (DAO), an enzyme involved in amino acid metabolism. This inhibition may have neuroprotective implications, particularly in conditions such as schizophrenia and other neurodegenerative disorders . The compound's selectivity for DAO over other enzymes enhances its therapeutic potential, making it a candidate for further research in neuropharmacology.

Biological Activities

Research has highlighted several key biological activities associated with MPCA:

- Antimicrobial Activity : MPCA exhibits antimicrobial properties, which have been explored in various studies. Its effectiveness against different bacterial strains positions it as a potential candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Studies have demonstrated that pyrazole derivatives can modulate inflammatory pathways, suggesting that MPCA may also exert similar effects .

- Anticancer Potential : Emerging research indicates that MPCA and related pyrazole derivatives may possess anticancer properties. For instance, compounds derived from pyrazoles have shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells .

Case Studies and Research Findings

A review of recent literature reveals significant findings regarding the biological activity of MPCA:

-

Inhibition of Cancer Cell Proliferation :

- In vitro studies have reported that MPCA derivatives exhibit growth inhibition against several cancer cell lines. For example, a derivative showed an IC50 value of 26 µM against A549 cells .

- Another study indicated that compounds with similar structures induced apoptosis in cancer cells, highlighting their potential as anticancer agents .

-

Neuroprotective Effects :

- Research on DAO inhibitors suggests that MPCA could play a role in neuroprotection by modulating neurotransmitter levels, thus influencing conditions like schizophrenia .

Comparative Analysis of Biological Activity

Q & A

Q. What are the common synthetic routes for 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of β-ketoesters or related precursors with hydrazines. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . Key optimization parameters include:

- Temperature control (80–100°C for cyclization).

- Catalyst selection (acidic or basic conditions for hydrolysis).

- Solvent choice (polar aprotic solvents like DMF improve yield).

A table comparing yields under varying conditions:

| Precursor | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethyl acetoacetate | NaOH | 90 | 78 |

| Ethyl propionylacetate | HCl | 85 | 65 |

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ ~12–14 ppm for carboxylic protons, δ ~150–160 ppm for pyrazole carbons) .

- IR spectroscopy : Stretching vibrations for -COOH (~1700 cm⁻¹) and pyrazole ring (~1600 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 168.19 for C₈H₁₂N₂O₂) and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles (due to skin/eye irritation risks) .

- Ventilation : Use fume hoods to avoid inhalation (H332 hazard) .

- Spill management : Absorb with inert material (e.g., silica gel) and dispose via licensed waste handlers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations can analyze:

Q. What challenges arise in resolving crystallographic data for this compound using SHELX?

Methodological Answer:

- Twinned crystals : Common in pyrazole derivatives due to symmetry; use SHELXL with TWIN commands .

- Disorder in alkyl chains : Refine propyl groups with ISOR restraints to mitigate thermal motion artifacts .

- Data resolution : High-resolution (>1.0 Å) data improves refinement but requires synchrotron sources .

Q. How do structural modifications (e.g., nitro or phenyl substituents) affect bioactivity?

Methodological Answer: Comparative studies show:

- Nitro groups at position 4 enhance antibacterial activity (e.g., MIC ~8 µg/mL against S. aureus) .

- Phenyl substituents increase lipophilicity, improving membrane penetration but reducing solubility .

A bioactivity comparison table:

| Derivative | MIC (µg/mL) | LogP |

|---|---|---|

| 3-Methyl-1-propyl (base compound) | 32 | 1.2 |

| 4-Nitro-3-propyl analog | 8 | 1.8 |

| 5-Phenyl-3-methyl analog | 16 | 2.5 |

Q. What strategies mitigate data contradictions in structure-activity relationship (SAR) studies?

Methodological Answer:

- Consistent assay protocols : Standardize bacterial strains (e.g., ATCC 25923 for S. aureus) and solvent controls .

- Redundant synthesis : Validate purity (>98% via HPLC) to exclude byproduct interference .

- Meta-analysis : Cross-reference crystallographic (CCDC) and bioassay datasets to resolve outliers .

Q. How can high-throughput crystallography improve polymorph screening?

Methodological Answer:

- Automated pipelines : Use SHELXC/D/E for rapid phase determination of multiple crystal forms .

- Solvent screening : Test 50+ solvent combinations to isolate stable polymorphs (e.g., monoclinic vs. orthorhombic) .

- Thermal analysis : DSC/TGA identifies metastable forms prone to decomposition above 150°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.